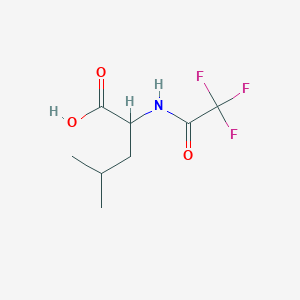
n-(Trifluoroacetyl)leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trifluoroacetyl)leucine is a derivative of the amino acid leucine, where the amino group is protected by a trifluoroacetyl group. This compound is often used in various chemical and biochemical applications due to its unique properties, including its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)leucine typically involves the protection of the amino group of leucine using trifluoroacetic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification process often includes crystallization or chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Trifluoroacetyl)leucine undergoes various chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the trifluoroacetyl group, regenerating the free amino group.
Substitution: The trifluoroacetyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as trifluoroacetic acid or other acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroacetylated derivatives, while reduction will regenerate the free amino group .
Applications De Recherche Scientifique
N-(Trifluoroacetyl)leucine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for leucine.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(Trifluoroacetyl)leucine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can modulate the reactivity and stability of the leucine moiety, affecting its interaction with enzymes and other proteins. This modulation can influence various biochemical pathways, including protein synthesis and metabolism .
Comparaison Avec Des Composés Similaires
N-(Trifluoroacetyl)leucine can be compared with other similar compounds, such as:
N-Acetylleucine: Another leucine derivative with an acetyl group instead of a trifluoroacetyl group.
N-Butyloxycarbonylleucine: A leucine derivative with a butyloxycarbonyl protecting group.
N-Formylleucine: A leucine derivative with a formyl group.
These compounds differ in their protecting groups, which can influence their reactivity, stability, and applications. This compound is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
1480-30-4 |
|---|---|
Formule moléculaire |
C8H12F3NO3 |
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-4(2)3-5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14) |
Clé InChI |
NTPXJGMMHSVWMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13491488.png)
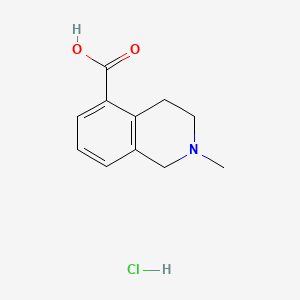
![trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B13491491.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine](/img/structure/B13491499.png)
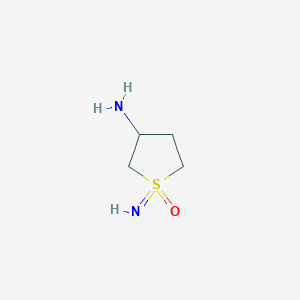
![1-Methyl-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B13491509.png)

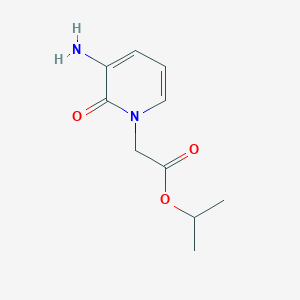
![5-[(2-Amino-1,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491541.png)
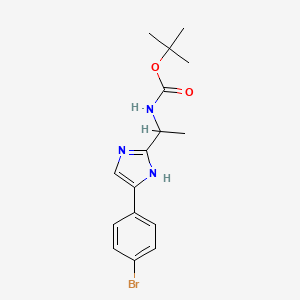
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13491561.png)
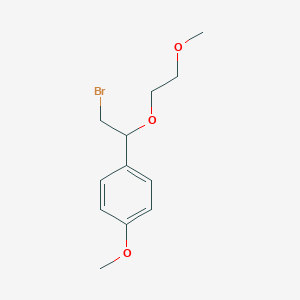
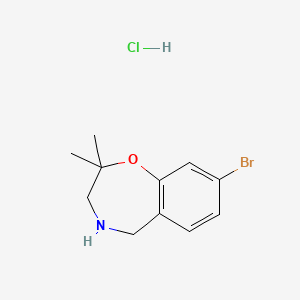
![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)
